Carbonothioic acid, O-(1,1-dimethylethyl) S-phenyl ester Carbonothioic acid, O-(1,1-dimethylethyl) S-phenyl ester
Brand Name: Vulcanchem
CAS No.: 36760-43-7
VCID: VC20292610
InChI: InChI=1S/C11H14O2S/c1-11(2,3)13-10(12)14-9-7-5-4-6-8-9/h4-8H,1-3H3
SMILES:
Molecular Formula: C11H14O2S
Molecular Weight: 210.29 g/mol

Carbonothioic acid, O-(1,1-dimethylethyl) S-phenyl ester

CAS No.: 36760-43-7

Cat. No.: VC20292610

Molecular Formula: C11H14O2S

Molecular Weight: 210.29 g/mol

* For research use only. Not for human or veterinary use.

Carbonothioic acid, O-(1,1-dimethylethyl) S-phenyl ester - 36760-43-7

Specification

CAS No. 36760-43-7
Molecular Formula C11H14O2S
Molecular Weight 210.29 g/mol
IUPAC Name tert-butyl phenylsulfanylformate
Standard InChI InChI=1S/C11H14O2S/c1-11(2,3)13-10(12)14-9-7-5-4-6-8-9/h4-8H,1-3H3
Standard InChI Key IGRMSXXOLUAPSN-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)SC1=CC=CC=C1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Carbonothioic acid, O-(1,1-dimethylethyl) S-phenyl ester belongs to the thiocarbonate family, where a carbonyl group is flanked by a sulfur atom and an oxygen atom. The tert-butyl group (C(CH₃)₃) at the O-position introduces steric bulk, while the phenyl ring at the S-position contributes aromatic stability. The IUPAC name, tert-butyl phenylsulfanylformate, reflects this arrangement.

Key Structural Features:

  • Canonical SMILES: CC(C)(C)OC(=O)SC₁=CC=CC=C₁

  • InChIKey: IGRMSXXOLUAPSN-UHFFFAOYSA-N

  • Stereochemistry: The planar carbonyl group and tetrahedral sulfur atom create a hybrid geometry, influencing reactivity in nucleophilic substitutions.

Physicochemical Data

Limited experimental data are available, but computational models and analog comparisons provide insights:

PropertyValue/DescriptionSource
Molecular Weight210.29 g/mol
Boiling PointEstimated 280–300°C (decomposes)
SolubilityLow in water; soluble in organic solvents (e.g., toluene, DMSO)
StabilityHydrolytically sensitive under acidic/basic conditions

The compound’s low polarity, inferred from its tert-butyl and phenyl substituents, suggests preferential solubility in nonpolar solvents. Stability studies are lacking, but thiocarbonates generally undergo hydrolysis to release COS or CO₂ under aqueous conditions.

Synthesis and Reaction Pathways

Proposed Synthesis Route

The compound may be synthesized through a two-step process:

  • Formation of Phenyl Chlorothioformate:
    Reaction of phenol with thiophosgene (Cl₂C=S) yields phenyl chlorothioformate (ClC(=S)OC₆H₅).

  • Nucleophilic Substitution:
    Treatment with tert-butanol in the presence of a base (e.g., pyridine) replaces the chlorine atom with the tert-butyl group:

    ClC(=S)OC6H5+(CH3)3COHbase(CH3)3COC(=S)SC6H5+HCl\text{ClC(=S)OC}_6\text{H}_5 + (\text{CH}_3)_3\text{COH} \xrightarrow{\text{base}} (\text{CH}_3)_3\text{COC(=S)SC}_6\text{H}_5 + \text{HCl}

    This route parallels thiocarbonate syntheses documented in the literature.

Catalytic Innovations

The borate-sulfuric acid system from US3772389A enables direct esterification of phenols with carboxylic acids . For thiocarbonates, substituting the carboxylic acid with a thioacid (R-COSH) could adapt this method. Example 3 of the patent achieved a 94% yield of phenyl benzoate using boric-sulfuric acid catalysis , suggesting potential for optimizing thiocarbonate synthesis.

Applications in Organic Synthesis

Intermediate for Sulfur-Containing Compounds

Thiocarbonates serve as precursors to thiols, disulfides, and sulfonamides. For example:

  • Thiol Generation: Reduction with lithium aluminum hydride (LiAlH₄) cleaves the S–O bond, yielding tert-butylthiol and phenyl mercaptan.

  • Cross-Coupling Reactions: Palladium-catalyzed coupling with aryl halides could form unsymmetrical sulfides, though no specific studies on this compound exist.

Polymer Chemistry

Thiocarbonates are explored as chain-transfer agents in radical polymerization. The tert-butyl group’s steric hindrance might modulate reactivity in such processes, but experimental validation is needed.

Research Gaps and Future Directions

  • Synthetic Optimization: Adapting borate-sulfuric acid catalysis for thiocarbonate synthesis could improve yields.

  • Application Trials: Testing utility in polymerization and medicinal chemistry (e.g., prodrug design).

  • Stability Studies: Investigating hydrolysis kinetics under varying pH conditions.

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